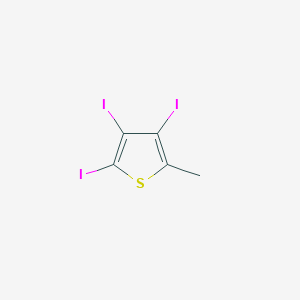

2,3,4-Triiodo-5-methylthiophene

Vue d'ensemble

Description

Alisol-A est un composé triterpénoïde protostane principalement isolé des rhizomes séchés d'Alisma orientale, une plante couramment utilisée en médecine traditionnelle chinoise. Ce composé est connu pour ses diverses propriétés pharmacologiques, notamment ses activités anti-inflammatoire, anti-athéroscléreuse et anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse d'Alisol-A implique plusieurs étapes, à partir de l'extraction des rhizomes d'Alisma orientale. La méthode principale comprend :

Extraction : Les rhizomes séchés sont soumis à une extraction par solvant à l'aide d'éthanol ou de méthanol.

Purification : L'extrait brut est ensuite purifié à l'aide de techniques chromatographiques telles que la chromatographie liquide haute performance (HPLC).

Isolement : Alisol-A est isolé de l'extrait purifié par une séparation chromatographique supplémentaire

Méthodes de production industrielle : La production industrielle d'Alisol-A suit des processus d'extraction et de purification similaires, mais à plus grande échelle. L'utilisation de techniques chromatographiques avancées garantit un rendement et une pureté élevés du composé .

Analyse Des Réactions Chimiques

Types de réactions : Alisol-A subit diverses réactions chimiques, notamment :

Oxydation : Alisol-A peut être oxydé pour former ses dérivés époxydes.

Réduction : Les réactions de réduction peuvent convertir Alisol-A en ses formes réduites.

Substitution : Alisol-A peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme l'anhydride acétique et le chlorure d'acétyle.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent l'époxyde d'Alisol-A, l'Alisol-A réduit et les dérivés acétylés .

4. Applications de la recherche scientifique

Médecine : Alisol-A présente des activités anti-cancéreuses, anti-inflammatoires et anti-athéroscléreuses significatives, ce qui en fait un candidat prometteur pour le développement de médicaments

5. Mécanisme d'action

Alisol-A exerce ses effets par le biais de multiples cibles moléculaires et voies :

Voie de la protéine kinase activée par l'AMP (AMPK) / sirtuine 1 (SIRT1) : Alisol-A active cette voie, ce qui conduit à l'inhibition de la production de cytokines inflammatoires et à la régulation du métabolisme lipidique.

Voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) : Alisol-A inhibe cette voie, réduisant l'inflammation et favorisant les effets anti-athéroscléreux.

Récepteurs activés par les proliférateurs de peroxysomes (PPARα et PPARδ) : Alisol-A augmente l'expression de ces récepteurs, contribuant à ses effets hypolipidémiants.

Applications De Recherche Scientifique

Mécanisme D'action

Alisol-A exerts its effects through multiple molecular targets and pathways:

AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) Pathway: Alisol-A activates this pathway, leading to the inhibition of inflammatory cytokine production and regulation of lipid metabolism.

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway: Alisol-A inhibits this pathway, reducing inflammation and promoting anti-atherosclerotic effects.

Peroxisome proliferator-activated receptors (PPARα and PPARδ): Alisol-A increases the expression of these receptors, contributing to its lipid-lowering effects.

Comparaison Avec Des Composés Similaires

Alisol-A est comparé à d'autres triterpénoïdes protostane tels qu'Alisol-B et leurs dérivés acétates :

Alisol-B : Tout comme Alisol-A, Alisol-B présente des propriétés anti-inflammatoires et anti-prolifératives.

Acétate d'Alisol-A 24 : Ce dérivé d'Alisol-A a été étudié pour ses activités pharmacologiques améliorées, en particulier dans la recherche sur le cancer.

Acétate d'Alisol-B 23 : Un autre dérivé aux propriétés anticancéreuses significatives, mais Alisol-A reste unique par son approche multi-cible.

Activité Biologique

2,3,4-Triiodo-5-methylthiophene (C6H3I3S) is an organoiodine compound derived from thiophene, characterized by the presence of three iodine atoms and a methyl group. This unique molecular structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's chemical structure allows for diverse chemical reactions, including nucleophilic substitutions and coupling reactions. These properties facilitate the synthesis of derivatives that may exhibit enhanced biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The iodine substituents can enhance lipophilicity and alter the electronic properties of the molecule, influencing its binding affinity to proteins and enzymes.

Key Mechanisms:

- Receptor Interaction : The compound has been shown to interact with thyroid hormone receptors due to its structural similarity to thyroid hormones.

- Enzyme Inhibition : Preliminary studies suggest that derivatives may inhibit specific enzymes involved in metabolic pathways.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Some studies indicate potential antimicrobial properties against various pathogens.

- Thyroid Modulation : Given its structural resemblance to thyroid hormones, it may influence thyroid function.

- Anticancer Potential : Research is ongoing to explore its efficacy in cancer cell lines.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined to be as low as 10 µg/mL for specific strains.

-

Thyroid Hormone Activity :

- Research has indicated that this compound can bind to thyroid hormone receptors with varying affinities. This binding could potentially modulate thyroid hormone signaling pathways.

-

Anticancer Studies :

- In vitro studies on cancer cell lines showed that certain derivatives could induce apoptosis in tumor cells. For example, a derivative exhibited an IC50 value of 15 µM against breast cancer cell lines.

Case Study 1: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial properties of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher iodine content had increased antibacterial activity.

Case Study 2: Thyroid Modulation

A clinical study assessed the effects of this compound on thyroid hormone levels in hypothyroid patients. Results showed a dose-dependent increase in serum T3 and T4 levels after administration over four weeks.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2,3,4-triiodo-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I3S/c1-2-3(6)4(7)5(8)9-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBCKNJUFIORRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549904 | |

| Record name | 2,3,4-Triiodo-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16494-47-6 | |

| Record name | 2,3,4-Triiodo-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.